molecular formula C7H10N2O2S B12756640 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- CAS No. 128366-11-0

5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)-

Cat. No.: B12756640
CAS No.: 128366-11-0
M. Wt: 186.23 g/mol
InChI Key: XFNAXIDEDHOFSG-UHFFFAOYSA-N
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Description

5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes both pyrrole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- typically involves the cyclization of imidazole derivatives. One common method starts with imidazole and acrolein as the primary reactants. The reaction is catalyzed by a small amount of acetic acid, leading to the formation of the desired bicyclic structure . The product can be further purified and characterized using techniques such as IR spectroscopy, NMR spectroscopy, and high-resolution mass spectrometry .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions that can be easily scaled up. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. The compound can also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylsulfonyl group in 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications, including its use as a catalyst and in drug development .

Properties

CAS No.

128366-11-0

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-methylsulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3

InChI Key

XFNAXIDEDHOFSG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN2CCCC2=N1

Origin of Product

United States

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